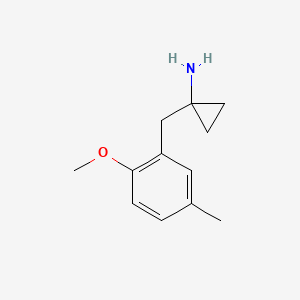

1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine

Description

1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a methoxy (-OCH₃) and methyl (-CH₃) substituent on its aromatic ring. Cyclopropanamine derivatives are widely used as intermediates in pharmaceuticals due to their conformational rigidity and ability to modulate biological activity .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-[(2-methoxy-5-methylphenyl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-11(14-2)10(7-9)8-12(13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |

InChI Key |

NGOZNGQIJLJUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CC2(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable benzylamine precursor. The reaction conditions often include the use of a strong base and a cyclopropanating agent such as diiodomethane or diazomethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, cyanides, and amines.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

*Estimated based on analogs; precise data unavailable in provided evidence.

Key Observations:

- Molecular Weight : The target compound likely has a higher molecular weight than fluorinated analogs (e.g., ~195–220 vs. 169.17 for the Ticagrelor intermediate) due to the methoxy and benzyl groups .

Biological Activity

1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine is a cyclopropane derivative characterized by the presence of a methoxy group and a methyl-substituted aromatic ring. The unique cyclopropane structure contributes to its chemical reactivity and potential biological activity. While research on this compound is limited, preliminary findings suggest interactions with various biological systems, which may lead to significant pharmacological applications.

Chemical Structure and Properties

The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in medicinal chemistry. The methoxy and methyl substituents enhance lipophilicity, potentially influencing its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Cyclopropane Ring | Contributes to chemical reactivity |

| Methoxy Group | Enhances lipophilicity |

| Methyl Substitution | Influences pharmacokinetic properties |

Biological Activity

Research indicates that compounds similar to this compound often exhibit pharmacological properties such as:

- Neuroactive Effects : Potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognition.

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial pathogens.

- Antitumor Properties : Some derivatives have demonstrated selective cytotoxic effects on cancer cells without affecting normal cell proliferation.

Preliminary data suggests that this compound may bind to specific receptors involved in neurotransmission. However, detailed studies are needed to clarify these interactions and elucidate the mechanisms underlying its biological activity.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insight into its potential effects:

- Neurotransmitter Interaction : Compounds structurally similar to this compound have been investigated for their ability to modulate neurotransmitter levels, particularly GABA (gamma-aminobutyric acid), which plays a crucial role in reducing neuronal excitability.

- Antimicrobial Studies : Research on cyclopropane derivatives has indicated potential antimicrobial properties, suggesting that this compound may also exhibit similar effects against bacterial strains.

- Cytotoxicity in Cancer Models : Similar compounds have been tested for their ability to inhibit tumor growth in various cancer cell lines, indicating the potential for this compound in anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.